4-bromo-9H-carbazole-1-carboxamide
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Overview
Description
4-bromo-9H-carbazole-1-carboxamide is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability . These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields 2,4-dimethyl-7-bromoindole, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of 4-bromo-9H-carbazole-1-carboxamide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as bromination, amide formation, and purification through crystallization .
Chemical Reactions Analysis
Types of Reactions
4-bromo-9H-carbazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the compound .
Scientific Research Applications
4-bromo-9H-carbazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-bromo-9H-carbazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-bromo-9H-carbazole: Similar in structure but lacks the carboxamide group.
9H-carbazole-1-carboxamide: Similar but without the bromine atom.
4-chloro-9H-carbazole-1-carboxamide: Similar but with a chlorine atom instead of bromine.
Uniqueness
4-bromo-9H-carbazole-1-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C13H9BrN2O |
---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
4-bromo-9H-carbazole-1-carboxamide |
InChI |
InChI=1S/C13H9BrN2O/c14-9-6-5-8(13(15)17)12-11(9)7-3-1-2-4-10(7)16-12/h1-6,16H,(H2,15,17) |
InChI Key |
MCFYXNDASBGWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3N2)C(=O)N)Br |
Origin of Product |
United States |
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